3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a 4-chlorophenyl imino group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structure provides a versatile platform for modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H15ClN4O |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-anilino-3-[(4-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H15ClN4O/c22-15-9-11-16(12-10-15)23-14-18-20(24-17-6-2-1-3-7-17)25-19-8-4-5-13-26(19)21(18)27/h1-14,24H |
InChI Key |
AXKKARQUBMIGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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